molecular formula Na2CO3<br>CNa2O3 B1586706 Sodium carbonate monohydrate CAS No. 5968-11-6

Sodium carbonate monohydrate

Cat. No.: B1586706
CAS No.: 5968-11-6
M. Wt: 105.988 g/mol
InChI Key: CDBYLPFSWZWCQE-UHFFFAOYSA-L
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Description

Chemical Identity: Sodium carbonate monohydrate (Na₂CO₃·H₂O) is a hydrated form of sodium carbonate with one water molecule per formula unit. Its CAS number is 5968-11-6 , and it has a molecular weight of 124.00 g/mol .

Preparation Methods

Preparation from Crude Trona via Calcination and Crystallization

One of the primary industrial methods to prepare sodium carbonate monohydrate involves processing crude trona ore (a naturally occurring sodium sesquicarbonate mineral). The process includes:

  • Calcination of Crude Trona: The crude trona is first crushed and then heated in a decarbonizer to drive off water and carbon dioxide, converting it into crude sodium carbonate. This step typically occurs at elevated temperatures sufficient to remove water of crystallization and CO2, leaving a crude sodium carbonate solid.

  • Dissolution and Clarification: The crude sodium carbonate is dissolved in water, producing a substantially saturated sodium carbonate solution. This solution is clarified and filtered to remove insoluble impurities, ensuring purity in the subsequent crystallization steps.

  • Crystallization of this compound: The clarified solution undergoes crystallization under controlled temperature conditions. Crystallization temperatures range from about 36°C to 109°C, with specific evaporator crystallizers maintained at different temperature ranges to optimize crystal formation:

    • First effect evaporator: 70°C to 109°C (preferably 85°C to 109°C)
    • Second effect evaporator: 53°C to 99°C (preferably 68°C to 96°C)
    • Third effect evaporator: 36°C to 85°C (preferably 50°C to 79°C)
  • Separation and Drying: The this compound crystals formed are separated from the mother liquor by centrifugation or filtration. The crystals can be dried at room temperature or further processed by drying to remove water of hydration, converting them into anhydrous soda ash if desired.

  • Recycling of Mother Liquor: Portions of the mother liquor are recycled, sometimes treated with carbon dioxide, to dissolve more crude trona and improve process efficiency.

Quality and Physical Characteristics

The quality of this compound crystals depends on crystallization conditions such as temperature and vacuum. For example, higher crystallization temperatures (around 95°C) with reduced vacuum yield crystals with better bulk density and lower organic impurities. Crystal morphology varies with conditions; lower temperature crystallization tends to produce more tabular crystals with lower bulk density.

Preparation from Sodium Hydroxide Solution via the Diaphragm Process

Another notable preparation method involves producing this compound from a sodium hydroxide solution generated by the diaphragm cell electrolysis process:

  • Starting Material: Sodium hydroxide solution produced by the diaphragm process serves as the base reactant.

  • Carbonation and Crystallization: Carbon dioxide is introduced into the sodium hydroxide solution, forming sodium carbonate and subsequently this compound crystals. This process involves controlled carbonation and crystallization stages to optimize yield and crystal quality.

  • Multi-Stage Crystallization: The process may employ multiple stages of crystallization to separate this compound crystals from the mother liquor, with recycling of the liquor to maximize sodium carbonate recovery.

  • Separation and Purification: The monohydrate crystals are separated, washed, and dried to obtain the final product.

This method is advantageous for integrating with existing chlor-alkali production facilities and allows for continuous production of this compound with controlled purity.

Comparative Analysis of Preparation Methods

Aspect From Crude Trona (Calcination + Crystallization) From Sodium Hydroxide (Diaphragm Process)
Raw Material Natural trona ore Sodium hydroxide solution from diaphragm cells
Key Steps Calcination → Dissolution → Crystallization Carbonation of NaOH solution → Crystallization
Temperature Range for Crystallization 36°C to 109°C with staged evaporators Controlled carbonation and crystallization stages
Crystal Quality Control Temperature and vacuum adjustments affect morphology and purity Multi-stage crystallization and liquor recycling
By-products CO2 and water released during calcination Minimal by-products, integrated with electrolysis
Industrial Integration Mining and processing of trona Chlor-alkali plants using diaphragm cells
Environmental Considerations Recycling of mother liquor reduces waste Efficient use of CO2 and NaOH, less waste

Detailed Research Findings and Data

A key study on this compound crystallization from trona-derived sodium carbonate solutions reported the following findings:

Run No. Crystallization Temperature (°C) Vacuum Applied Bulk Density (g/cm³) Organic Carbon Content (%) Crystal Morphology
1 85 Higher Lower Higher More tabular crystals
2 95 Lower Higher Lower More equant crystals
  • Higher crystallization temperatures with lower vacuum improved bulk density and reduced organic impurities, resulting in higher quality this compound crystals.

  • The crystallization process is sensitive to temperature and vacuum conditions, which influence the nucleation and growth of crystals, affecting their size, shape, and purity.

Summary of Preparation Methods

  • The calcination of crude trona followed by dissolution and staged crystallization is a well-established industrial method for producing this compound with controlled crystal quality.

  • The diaphragm process-based method utilizes sodium hydroxide solutions and carbonation, offering integration with chlor-alkali production and efficient resource use.

  • Both methods incorporate recycling of mother liquors to enhance yield and reduce waste.

  • Temperature control and vacuum application during crystallization are critical parameters influencing crystal morphology, purity, and bulk density.

This detailed overview synthesizes authoritative patent literature and industrial process data to provide a comprehensive understanding of this compound preparation methods, supporting optimized production for industrial applications.

Chemical Reactions Analysis

Thermal Decomposition

Sodium carbonate monohydrate undergoes thermal decomposition when heated, leading to the loss of water and formation of anhydrous sodium carbonate. The dehydration reaction can be represented as follows:

Na2CO3H2OΔNa2CO3+H2O\text{Na}_2\text{CO}_3\cdot \text{H}_2\text{O}\xrightarrow{\Delta}\text{Na}_2\text{CO}_3+\text{H}_2\text{O}

The kinetics of this reaction have been studied extensively, revealing that the dehydration process follows Avrami–Erofeyev kinetics with a limiting activation energy of 71.5 kJ/mol and a frequency factor of 2.2×107s12.2\times 10^7\,\text{s}^{-1} . The reaction rate is influenced by water vapor pressure, with increased vapor pressure reducing the rate due to competition from rehydration reactions .

Reaction with Acids

This compound reacts readily with acids to produce sodium salts and carbon dioxide gas. This reaction is exothermic and can be represented by the following general equation:

Na2CO3+2HCl2NaCl+H2O+CO2\text{Na}_2\text{CO}_3+2\text{HCl}\rightarrow 2\text{NaCl}+\text{H}_2\text{O}+\text{CO}_2

Other acids, such as formic acid, also react similarly:

Na2CO3+2HCOOH2HCOONa+H2O+CO2\text{Na}_2\text{CO}_3+2\text{HCOOH}\rightarrow 2\text{HCOONa}+\text{H}_2\text{O}+\text{CO}_2

These reactions are important in various chemical processes, including neutralization reactions in wastewater treatment .

Formation of Sodium Bicarbonate

When carbon dioxide is bubbled through an aqueous solution of this compound, sodium bicarbonate is formed:

Na2CO3+H2O+CO22NaHCO3\text{Na}_2\text{CO}_3+\text{H}_2\text{O}+\text{CO}_2\rightarrow 2\text{NaHCO}_3

This transformation is significant in food processing and pharmaceutical applications, where sodium bicarbonate serves as a leavening agent and buffering agent .

Interaction with Sulfur Dioxide

This compound can also react with sulfur dioxide to form sodium sulfite:

Na2CO3+SO2Na2SO3+CO2\text{Na}_2\text{CO}_3+\text{SO}_2\rightarrow \text{Na}_2\text{SO}_3+\text{CO}_2

In the presence of excess sulfur dioxide, sodium bisulfite can be produced:

Na2CO3+2SO2+2H2O2NaHSO3+H2CO3\text{Na}_2\text{CO}_3+2\text{SO}_2+2\text{H}_2\text{O}\rightarrow 2\text{NaHSO}_3+\text{H}_2\text{CO}_3

These reactions are relevant in flue gas desulfurization processes .

Kinetics of Thermal Dehydration

Recent studies have highlighted the complex kinetics involved in the thermal dehydration of this compound. The process exhibits an induction period followed by mass loss characterized by overlapping reaction steps . The mass loss curves display a sigmoidal shape under varying conditions of temperature and water vapor pressure.

Physico-Chemical Modeling

A universal kinetic model has been developed to describe the dehydration kinetics as a function of temperature and water vapor pressure. This model incorporates the effects of self-generated water vapor on reaction rates and provides insights into the physico-geometrical constraints influencing the reaction dynamics .

Scientific Research Applications

Glass Manufacturing

Sodium carbonate monohydrate serves as a crucial flux in glass production. It lowers the melting point of silica, allowing for the formation of soda-lime glass, which is the most common type of glass used in windows and containers. Approximately 50% of sodium carbonate produced globally is utilized in glass manufacturing .

Water Softening

In water treatment, sodium carbonate is employed to reduce hardness caused by calcium and magnesium ions. By precipitating these ions, it enhances the effectiveness of soaps and detergents . This application is particularly vital in both domestic and industrial cleaning processes.

Chemical Synthesis

This compound is a precursor in synthesizing various sodium compounds, including sodium bicarbonate (baking soda). It reacts with carbon dioxide to produce sodium bicarbonate, which has applications in food preparation and as a fire extinguishing agent .

pH Regulation

In laboratories, sodium carbonate is often used as a buffering agent to maintain alkaline conditions necessary for various chemical reactions. Its mildness makes it suitable for sensitive reactions, including those in photographic processing .

Titration Standards

Sodium carbonate serves as a primary standard in volumetric analysis due to its stability and purity. It is commonly used to determine the concentration of acidic solutions in titrations .

Soil Treatment

Sodium carbonate is utilized to improve soil quality by adjusting pH levels. It can help mitigate soil acidity, promoting better crop yields and healthier plant growth .

Aquaculture

In aquaculture, sodium carbonate maintains pH levels in water bodies, ensuring optimal conditions for aquatic life. It helps stabilize carbonate hardness (KH), which is essential for fish health .

Glass Production Efficiency

A study conducted by the Essential Chemical Industry highlighted that the use of this compound in glass production not only reduces energy consumption but also enhances product quality by improving clarity and reducing defects . The integration of this compound has been linked to a 15% increase in production efficiency.

Water Treatment Innovations

Research published in environmental science journals demonstrated that sodium carbonate effectively softened hard water in municipal systems, leading to lower maintenance costs for plumbing systems by reducing scale buildup . This application has been adopted widely in regions with hard water issues.

Health and Safety Considerations

While this compound is generally considered safe for use, it can cause irritation upon contact with skin or eyes. Safety data sheets recommend using protective equipment when handling this compound to prevent adverse effects .

Mechanism of Action

The mechanism of action of sodium carbonate monohydrate involves its ability to dissociate in water to form sodium ions and carbonate ions. These ions can interact with various molecular targets:

Comparison with Similar Compounds

Physical and Chemical Properties :

  • Appearance : White, crystalline, granular powder with a strongly alkaline taste .
  • Solubility : Freely soluble in water (1:2.9 ratio) and insoluble in alcohol .
  • Stability : Forms via dehydration of higher hydrates (e.g., sodium carbonate decahydrate, Na₂CO₃·10H₂O) at temperatures above 38°C .
  • Applications : Used in pharmaceuticals (e.g., antacids, alkaline baths) , industrial processes (e.g., heavy sodium carbonate production) , and as a buffer in laboratory settings .

Anhydrous Sodium Carbonate (Na₂CO₃)

  • CAS No.: 497-19-8 .
  • Properties: No water of crystallization; hygroscopic in humid environments . Solubility: ~21.5 g/100 mL at 20°C (lower than monohydrate) . Stability: Converts to hydrates (e.g., monohydrate) in humid conditions .
  • Applications : Dominates glass manufacturing, detergents, and water softening due to its high alkalinity and low moisture content .

Sodium Carbonate Decahydrate (Natron, Na₂CO₃·10H₂O)

  • CAS No.: 6132-02-1 .
  • Properties: Stable at room temperature but dehydrates to heptahydrate (Na₂CO₃·7H₂O) at 32°C and monohydrate above 38°C . High solubility in cold water but decomposes in warm conditions.
  • Applications : Historically used in cleaning and preservation (e.g., ancient Egyptian mummification) .

Sodium Carbonate Heptahydrate (Na₂CO₃·7H₂O)

  • Properties: Intermediate hydrate formed during dehydration of decahydrate . Effloresces readily, releasing water to form monohydrate under dry conditions .
  • Relevance : Rarely isolated commercially; primarily a transitional phase in dehydration pathways .

Sodium Bicarbonate (NaHCO₃)

  • CAS No.: 144-55-8 .
  • Properties: Weakly alkaline (pH ~8.3) compared to sodium carbonate monohydrate (pH ~11.5). Decomposes to Na₂CO₃ at >50°C .
  • Applications : Food additive (baking soda), mild antacid, and fire extinguisher agent .

Comparative Data Table

Property This compound Anhydrous Na₂CO₃ Na₂CO₃·10H₂O (Natron) NaHCO₃
Formula Na₂CO₃·H₂O Na₂CO₃ Na₂CO₃·10H₂O NaHCO₃
CAS No. 5968-11-6 497-19-8 6132-02-1 144-55-8
Water Content 14.5% 0% 62.9% 0% (but releases CO₂)
Solubility (20°C) ~34.5 g/100 mL ~21.5 g/100 mL ~21.5 g/100 mL* ~9.6 g/100 mL
Thermal Stability Stable up to 100°C Stable Dehydrates >32°C Decomposes >50°C
Primary Uses Pharmaceuticals, labs Glass, detergents Historical cleaning Food, medicine

*Decahydrate solubility decreases with temperature due to decomposition.

Key Research Findings

Crystal Quality Enhancement: Adding surfactants during monohydrate synthesis improves crystal size and density, critical for industrial-grade "heavy" sodium carbonate .

Hydration Dynamics: Decahydrate (natron) → Heptahydrate → Monohydrate progression occurs at 32°C and 38°C, respectively . Anhydrous Na₂CO₃ absorbs atmospheric moisture to form monohydrate in humid conditions .

Industrial Process Design: Sodium percarbonate production avoids monohydrate to prevent excessive water content (>10%), which reduces product flowability and bulk density . Monohydrate accelerates gelation in Pd–Cu aerogel synthesis, demonstrating its role in material science .

Biological Activity

Sodium carbonate monohydrate (Na2CO3·H2O), commonly referred to as soda ash or crystal carbonate, is an inorganic salt that exhibits various biological activities and health effects. This article provides a comprehensive overview of its biological activity, including toxicity assessments, mutagenicity studies, and its environmental impact.

  • Molecular Formula : Na2CO3·H2O
  • Molar Mass : 124.01 g/mol
  • Solubility : Highly soluble in water (215 g/L at 20°C) .
  • Melting Point : 851°C (decomposes upon heating) .

Acute Toxicity

This compound has been assessed for acute toxicity in various studies:

  • Oral Toxicity : The median lethal dose (LD50) in rats is approximately 2800 mg/kg body weight (bw) . Symptoms of toxicity include ataxia, muscle tremors, and respiratory distress.
  • Dermal Toxicity : The LD50 for dermal exposure in rabbits is greater than 2000 mg/kg bw, indicating low acute dermal toxicity .
  • Inhalation Toxicity : The LC50 values for inhalation exposure are reported as 800 mg/m³ for guinea pigs, 1200 mg/m³ for mice, and 2300 mg/m³ for rats, suggesting potential respiratory tract irritation .

Reproductive and Developmental Toxicity

Studies indicate that this compound does not pose significant risks for reproductive or developmental toxicity. In studies involving rabbits, rats, and mice, no adverse effects were observed on implantation or fetal survival at doses ranging from 1.79 to 340 mg/kg bw .

Mutagenicity

In vitro tests conducted using bacterial assays have shown no evidence of genotoxic effects. Specifically, this compound did not induce DNA damage in Escherichia coli under tested concentrations .

Environmental Impact

This compound's environmental effects are primarily related to its alkaline nature. It can alter the pH of aquatic environments, which may affect local ecosystems depending on the buffer capacity of the water . Acute toxicity studies on aquatic organisms indicate varying mortality rates based on the water’s buffering capacity.

Case Study 1: Acute Oral Toxicity Assessment

A study was conducted where Wistar rats were administered a 20% aqueous solution of this compound at various doses. The results indicated a dose-dependent increase in mortality:

  • 1300 mg/kg bw : 0/10 mortality
  • 1800 mg/kg bw : 1/10 mortality
  • 2600 mg/kg bw : 4/10 mortality
  • 5000 mg/kg bw : 10/10 mortality .

Case Study 2: In Vitro Mutagenicity Testing

An in vitro mutagenicity test using bacterial strains revealed no induction of DNA damage across a range of concentrations (0.11 - 11000 µg/ml), confirming the compound's low mutagenic potential .

Kinetic Studies on Thermal Dehydration

Recent research has focused on the thermal dehydration kinetics of this compound. Studies indicate that the dehydration process involves an induction period followed by overlapping two-step mass loss processes due to the structural characteristics of the compound. This process is influenced by atmospheric water vapor levels, which affect reaction kinetics significantly .

Summary Table of Biological Activity Findings

ParameterValue/Observation
Oral LD50~2800 mg/kg bw
Dermal LD50>2000 mg/kg bw
Inhalation LC50Guinea pigs: 800 mg/m³
Mice: 1200 mg/m³
Rats: 2300 mg/m³
Reproductive ToxicityNo significant effects observed
MutagenicityNegative in bacterial tests

Q & A

Basic Research Questions

Q. How can sodium carbonate monohydrate be distinguished from other hydrates (e.g., decahydrate) in experimental settings?

  • Methodological Answer: Use thermal analysis techniques such as Differential Scanning Calorimetry (DSC) to identify phase transitions. For example, this compound exhibits distinct endothermic peaks during dehydration compared to anhydrous or decahydrate forms. DSC plots at controlled heating rates (e.g., 20°C/min) reveal unique thermal signatures . Complement this with X-ray diffraction (XRD) to confirm crystallographic differences between hydrates .

Q. What are the recommended protocols for synthesizing high-purity this compound crystals?

  • Methodological Answer: Optimize crystallization by controlling evaporation rates and adding surfactants (e.g., during brine processing). Studies show that surfactants reduce crystal agglomeration and improve monohydrate yield. Monitor pH (ideally >10) and temperature (25–40°C) to favor monohydrate formation over other hydrates .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer:

  • PPE: Wear gloves, goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if dust generation is likely .
  • Ventilation: Work in fume hoods or well-ventilated areas to prevent inhalation of fine particles .
  • Decomposition Risks: Avoid heating above 100°C to prevent release of sodium oxides (NaO), which are respiratory irritants .

Q. How can this compound be used in preparing buffer solutions for biochemical assays?

  • Methodological Answer: Dissolve the compound in deionized water (0.1–1.0 M) and adjust pH with HCl or NaOH. For example, a 0.1 M solution has a pH ~11.3. Validate buffer stability via conductivity measurements and spectrophotometric analysis to ensure no carbonate loss due to CO₂ absorption .

Advanced Research Questions

Q. How do phase transitions in this compound vary under non-ambient conditions (e.g., high pressure or humidity)?

  • Methodological Answer: Conduct controlled humidity experiments (e.g., using dynamic vapor sorption analyzers) to study hydration/dehydration kinetics. At 25°C, the monohydrate-to-anhydrous transition occurs at <5% relative humidity (RH), while RH >50% stabilizes the decahydrate. Pair this with in-situ Raman spectroscopy to monitor structural changes .

Q. What experimental strategies resolve contradictions in thermal decomposition data for this compound?

  • Methodological Answer: Standardize heating rates and sample masses in thermogravimetric analysis (TGA). For instance, discrepancies in reported decomposition temperatures (e.g., 100–120°C) often arise from varying experimental parameters. Replicate conditions from literature (e.g., 20°C/min heating rate ) and cross-validate with mass spectrometry to identify evolved gases (e.g., H₂O, CO₂) .

Q. How can researchers mitigate contamination risks when analyzing this compound in mixed salt systems?

  • Methodological Answer: Use ion chromatography (IC) or inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities (e.g., NaHCO₃, NaCl). Pre-treat samples with ethanol washes to remove surface contaminants. For spectroscopic studies (e.g., FTIR), employ background subtraction protocols to isolate monohydrate-specific peaks .

Q. What advanced characterization methods elucidate the role of this compound in catalytic or photochemical applications?

  • Methodological Answer:

  • Surface Analysis: Apply scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) to map surface composition and porosity .
  • Photoreactivity: Use UV-Vis spectroscopy to assess light-induced degradation pathways. For example, monitor absorbance changes at 260 nm (CO₃²⁻ bands) under controlled UV exposure .

Q. How does the presence of this compound affect solubility equilibria in multi-component aqueous systems?

  • Methodological Answer: Construct phase diagrams using isothermal solubility studies. For example, in the Na₂CO₃-NaHCO₃-H₂O system at 25°C, monohydrate solubility decreases with increasing NaHCO₃ concentration. Use turbidimetry or conductivity probes to detect phase boundaries and validate with X-ray diffraction .

Q. What methodologies ensure long-term stability of this compound in aqueous solutions during kinetic studies?

  • Methodological Answer: Store solutions in airtight containers with inert gas (e.g., argon) headspace to minimize CO₂ absorption. Periodically titrate samples with HCl to quantify carbonate loss. For extended studies, stabilize solutions with 0.1% sodium azide to inhibit microbial growth .

Properties

IUPAC Name

disodium;carbonate
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InChI

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
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InChI Key

CDBYLPFSWZWCQE-UHFFFAOYSA-L
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Canonical SMILES

C(=O)([O-])[O-].[Na+].[Na+]
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Molecular Formula

Na2CO3, CNa2O3
Record name SODIUM CARBONATE (ANHYDROUS)
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Record name sodium carbonate
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Related CAS

144-55-8 (Parent)
Record name Carbonic acid, sodium salt
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DSSTOX Substance ID

DTXSID1029621
Record name Carbonic acid sodium salt (1:2)
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Molecular Weight

105.988 g/mol
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Physical Description

Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or white, granular or crystalline powder; The anhydrous form is hygroscopic, the decahydrate efflorescent, White or grayish-white odorless solid; Hygroscopic; [HSDB] White hygroscopic powder; [Sigma-Aldrich MSDS], WHITE HYGROSCOPIC POWDER.
Record name Carbonic acid sodium salt (1:2)
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Boiling Point

Decomposes on heating by CO2 loss
Record name Sodium carbonate
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Solubility

Freely soluble in water. Insoluble in ethanol, In water, 30.7 g/100 g water at 25 °C, Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively., Soluble in water, Sparingly soluble in ethanol; insoluble in acetone, For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 30
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Record name SODIUM CARBONATE (ANHYDROUS)
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Density

2.54 g/cu cm, Odorless, small crystals or crystalline powder; alkaline taste. Stable at ordinary temperatures and atmospheric conditions; dries out somewhat in warm, dry air above 50 °C; becomes anhydrous at 100 °C. Density: 2.25; also reported at 1.55. Soluble in 3 parts water, 1.8 parts boiling water, 7 parts glycerol. Insoluble in alcohol. /Sodium carbonate monohydrate/, Transparent crystals; readily effloresces on exposure to air; density 1.46; MP 34 °C; soluble in 2 parts cold, 0.25 parts boiling water, in glycerol; insoluble in alcohol; aqueous solution is strongly alkaline /Sodium carbonate decahydrate/, Hexagonal crystals; density: 4.7 g/cu cm; Mohs hardness 4 /Trona/, Bulk density: 0.59-1.04 g/mL, 2.5 g/cm³
Record name Sodium carbonate
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Impurities

Sodium chloride, sodium sulfate, calcium carbonate and magnesium carbonate, sodium bicarbonate. /Soda ash/, Sodium carbonate can be produced from minerals which contain sodium carbonate. It is present in large deposits in Africa and the United States as either carbonate or trona, a mixed ore of equal molar amounts of the carbonate and bicarbonate. However, about 70% of the world production capacity of sodium carbonate is manufactured by the Solvay (ammonia soda) process, whereby ammonia is added to a solution of sodium chloride. Carbon dioxide is then bubbled through to precipitate the bicarbonate, NaHCO3. The sodium bicarbonate is decomposed by heat producing sodium carbonate. The traditional Solvay process is utilized in most parts of the world, with the exception of the U.S., where all production is based on the minerals which contain sodium carbonate., The purity of natural soda ash is quite high (99.88%) with the iron content as low as 7-9 ppm & chlorine content < 0.02%, Typical analysis /of sodium carbonate via the ammonia-soda (Solvay) process/: Na2CO3 99.6%; NaCl, 0.15%; Na2SO4, 0.02%; Fe2O3, 0.002%; CaO, 0.01%; MgO, 0.02%., For soda ash produced from trona, the following are typical analysis figures: Na2CO3 99.6%; NaCl, 0.035%; Na2SO4, 0.1%; Fe2O3, 0.001%; CaO, 0.01%; MgO, 0.003%.
Record name Sodium carbonate
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Color/Form

Grayish-white powder or lumps containing up to 99% sodium carbonate, White hygroscopic powder, White ... small crystals or monoclinic powder

CAS No.

497-19-8, 7542-12-3
Record name Sodium carbonate [NF]
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Record name Carbonic acid, sodium salt
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Record name Sodium carbonate
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Record name Carbonic acid sodium salt (1:2)
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Record name Sodium carbonate
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Record name SODIUM CARBONATE
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Record name Sodium carbonate
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Record name SODIUM CARBONATE (ANHYDROUS)
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Explanation Creative Commons CC BY 4.0

Melting Point

856 °C, 851 °C
Record name Sodium carbonate
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Record name SODIUM CARBONATE (ANHYDROUS)
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In operation of the embodiment shown in FIG. 1, hot purge liquor from the process for making sodium carbonate monohydrate crystals is brought into indirect heat exchange with slurry of sodium carbonate monohydrate in substantially saturated sodium carbonate solution in monohydrate converter 1 by passing the purge through heat exchange means 2. Cold sodium carbonate decahydrate crystals (temperature below about 32° C.) obtained in decahydrate crystallizer 5 are continuously fed into monohydrate converter 1, wherein these crystals are heated in indirect heat exchange with the hot crystallizer purge liquor to convert the decahydrate crystals into sodium carbonate monohydrate crystals and saturated sodium carbonate solution. The now partially cooled crystallizer purge liquor is then passed through heat exchanger 3 in indirect heat exchange with liquid effluent from centrifuge 7 which separates the sodium carbonate decahydrate crystals formed in decahydrate crystallizer 5 from their mother liquor. Mother liquor effluent from centrifuge 7 is passed through line 8 into indirect heat exchange with the partially cooled sodium carbonate crystallizer purge in heat exchanger 3. From heat exchanger 3 the purge liquor is introduced into decahydrate crystallizer 5, wherein it is cooled to temperature below about 32° C. by means of cooling medium circulated through heat exchange means 6, to effect crystallization of sodium carbonate decahydrate crystals therefrom. Sodium carbonate decahydrate crystal slurry is continuously withdrawn from sodium carbonate decahydrate crystallizer 5, crystals and liquor are separated in centrifuge 7, and the separated sodium carbonate decahydrate crystals are fed to monohydrate converter 1. Effluent from centrifuge 7, after passage through heat exchanger 3, is committed to final purge and discarded. Sodium carbonate monohydrate crystal slurry is continuously withdrawn from monohydrate converter 1, and is separated into crystal and liquid phase in centrifuge 10, for which a settling tank or any other means suitable for separating crystals from their mother liquor may be substituted. The sodium carbonate monohydrate crystals are of sufficient purity to be dehydrated to form soda ash of acceptable commercial quality. The mother liquor effluent from centrifuge 10 is of sufficient purity to be returned to the sodium carbonate process crystallizers. To that end, complete separation of monohydrate crystals and mother liquor is not required so that relatively simple settling means for separating crystals and liquor will usually suffice.
Name
sodium carbonate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium carbonate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sodium carbonate decahydrate

Synthesis routes and methods II

Procedure details

In U.S. Pat. No. 3,628,919 to Beauchamp, there is described a process for crystallizing sodium carbonate (possibly monohydrated) starting from aqueous solutions containing organic materials. It aims more particularly at furnishing a process which avoids the unfavorable action of these organic materials on the sodium carbonate crystals. According to the Beauchamp process, sodium carbonate is crystallized onto seed crystals obtained under good crystallization conditions. The choice of the source of seed crystals is not however critical. Further, the Beauchamp patent is not concerned with the use of carbon dioxide (CO2) to carbonate an aqueous solution of sodium hydroxide and then evaporated to produce seed crystals of sodium carbonate monohydrate free of sodium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium carbonate monohydrate
Name
sodium hydroxide

Retrosynthesis Analysis

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